

Spectroscopic Characterization of N-Acetylintoline-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *N*-Acetylintoline-2-carboxylic acid

Cat. No.: B2380969

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **N-Acetylintoline-2-carboxylic acid** ($C_{11}H_{11}NO_3$), a key heterocyclic compound with applications in pharmaceutical development and organic synthesis.[1] While experimental spectra for this specific molecule are not readily available in public databases, this document, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to N-Acetylintoline-2-carboxylic Acid

N-Acetylintoline-2-carboxylic acid, with the IUPAC name 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, belongs to the indoline class of compounds, which are hydrogenated derivatives of indoles.[2] The introduction of an N-acetyl group and a carboxylic acid function at the 2-position creates a chiral center and introduces functionalities pivotal for its role as a versatile synthetic intermediate.[1] Accurate spectroscopic analysis is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior in various applications.

Molecular Structure and Properties:

- Molecular Formula: $C_{11}H_{11}NO_3$ [2]

- Molecular Weight: 205.21 g/mol [2]
- CAS Number: 82923-75-9[2]

Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of the spectroscopic data.

Caption: Molecular structure of **N-Acetylintoline-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the predicted ^1H and ^{13}C NMR chemical shifts for **N-Acetylintoline-2-carboxylic acid**, based on the analysis of similar indoline and indole derivatives.[3]

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the five-membered ring, the acetyl group, and the carboxylic acid proton.

Predicted ^1H NMR Data (in CDCl_3 , ~400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10-12	broad s	1H	-COOH	The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region and is exchangeable with D ₂ O. [4]
~7.2-7.5	m	4H	Aromatic (H-4 to H-7)	The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The exact shifts and coupling patterns depend on the specific isomer.
~5.0-5.3	dd	1H	H-2	This proton is at a chiral center and is coupled to the two diastereotopic protons at the C-3 position.
~3.0-3.6	m	2H	H-3	The two protons on C-3 are diastereotopic and will likely appear as a complex

multiplet, each coupled to H-2 and to each other (geminal coupling).

~2.2

s

3H

-COCH₃

The three protons of the acetyl group are equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~175-180	-COOH	The carbonyl carbon of the carboxylic acid is expected in this downfield region. ^[4]
~168-172	-COCH ₃	The carbonyl carbon of the amide (N-acetyl group) will also be in the downfield region.
~140-145	C-7a	This is a quaternary carbon of the aromatic ring, bonded to the nitrogen atom.
~120-130	C-4 to C-7	The four carbons of the benzene ring will resonate in this typical aromatic region.
~125-130	C-3a	The other quaternary carbon of the aromatic ring.
~60-65	C-2	This carbon is attached to both a nitrogen and a carboxylic acid group, leading to a downfield shift.
~30-35	C-3	This methylene carbon is adjacent to the aromatic ring and the chiral center.
~22-25	-COCH ₃	The methyl carbon of the acetyl group is expected in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-Acetylindoline-2-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~2500-3300	Broad, Strong	O-H stretch	This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]
~1700-1725	Strong	C=O stretch (acid)	The carbonyl stretch of the carboxylic acid is expected to be a strong band in this region.[5]
~1640-1670	Strong	C=O stretch (amide)	The N-acetyl group's carbonyl (amide I band) will appear as another strong absorption, typically at a lower wavenumber than the acid carbonyl due to resonance with the nitrogen lone pair.
~1580-1610	Medium	C=C stretch (aromatic)	These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1210-1320	Strong	C-O stretch	This band is associated with the carbon-oxygen single bond stretching of the carboxylic acid.
~920	Medium, Broad	O-H bend	The out-of-plane bend for the hydroxyl group

of a dimeric carboxylic acid often appears as a broad band in this region.

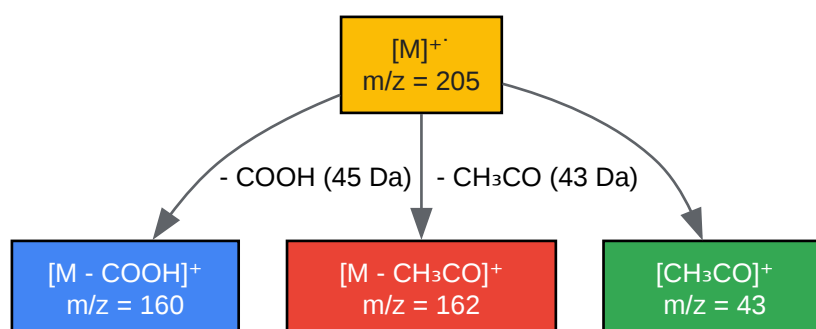
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For **N-Acetylinoline-2-carboxylic acid**, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

- Molecular Ion (M^+): A peak at $m/z = 205$, corresponding to the molecular weight of the compound, should be observable, although it may be of low intensity.
- Loss of COOH: A significant fragment at $m/z = 160$ would result from the loss of the carboxylic acid group (45 Da).
- Loss of Acetyl Group: Fragmentation involving the loss of the acetyl group (CH_3CO , 43 Da) could lead to a peak at $m/z = 162$.
- Acylium Ion: A prominent peak at $m/z = 43$, corresponding to the $[CH_3CO]^+$ acylium ion, is a common feature for N-acetylated compounds.[6]

The fragmentation pathway can be visualized as follows:



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Caption: Predicted major fragmentation pathways for **N-Acetylindoline-2-carboxylic acid** in EI-MS.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for **N-Acetylindoline-2-carboxylic acid**, the following general protocols are recommended.

Sample Preparation and NMR Data Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for the acidic proton.
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

IR Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

- **Sample Introduction:** For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used for sample introduction in an EI source. For less stable compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a suitable alternative.

- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other significant fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **N-Acetylintoline-2-carboxylic acid**. The expected NMR, IR, and MS data presented herein serve as a valuable reference for researchers involved in the synthesis, purification, and application of this important molecule. Experimental verification of these predictions will be crucial for the definitive characterization of **N-Acetylintoline-2-carboxylic acid**.

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